molecular formula C20H20FN3O3 B2784221 4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1208777-40-5

4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2784221
CAS No.: 1208777-40-5
M. Wt: 369.396
InChI Key: JZJJJBXTCKJYIR-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by a 4-ethoxy group at the pyrazole ring’s 4-position, a 4-fluorophenyl substituent at position 1, and a 3-methoxybenzyl group attached to the carboxamide nitrogen. This compound’s molecular formula is C₂₀H₂₀FN₃O₃ (MW: 369.39), as inferred from structural analogs like BI80645 .

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-27-18-13-24(16-9-7-15(21)8-10-16)23-19(18)20(25)22-12-14-5-4-6-17(11-14)26-2/h4-11,13H,3,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJJJBXTCKJYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by the condensation of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Ethoxy Group Addition: The ethoxy group can be introduced via an alkylation reaction, where an ethyl halide reacts with the pyrazole intermediate in the presence of a base.

    Methoxybenzyl Group Addition: The methoxybenzyl group is introduced through a similar alkylation reaction, using a methoxybenzyl halide and a base.

    Formation of the Carboxamide Group: Finally, the carboxamide group is formed by reacting the pyrazole intermediate with an appropriate amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group and pyrazole ring are susceptible to oxidation under controlled conditions:

Reagent Conditions Product Reference
KMnO₄/H₂SO₄Aqueous, 60–80°C3-carboxylic acid derivative
H₂O₂/Fe³⁺ catalystEthanol, refluxHydroxylated pyrazole intermediates

Oxidation primarily targets the ethoxy moiety, converting it to a carboxyl group. The fluorophenyl group remains stable under these conditions .

Reduction Reactions

The carboxamide and aromatic groups undergo selective reduction:

Reagent Conditions Product Reference
LiAlH₄Anhydrous THF, 0–25°CPrimary alcohol (from carboxamide reduction)
H₂/Pd-CEthanol, 50 psi H₂Partially saturated pyrazole ring

Reduction of the carboxamide to an alcohol is critical for modifying biological activity, as seen in kinase inhibitor studies .

Substitution Reactions

Nucleophilic and electrophilic substitutions occur at the pyrazole ring and substituents:

Nucleophilic Aromatic Substitution

Reagent Site Product Reference
NH₃/CuCl₂Fluorophenyl groupAmino-substituted phenyl derivative
KSCN/EtOHEthoxy groupThiocyano intermediate

Electrophilic Substitution

Reagent Site Product Reference
HNO₃/H₂SO₄Pyrazole C-4 positionNitro-substituted pyrazole

Substitution reactions enable structural diversification for drug discovery applications .

Hydrolysis Reactions

The carboxamide and ester groups undergo hydrolysis:

Conditions Product Application Reference
HCl (6M), reflux3-carboxylic acid and methoxybenzylamineProdrug activation
NaOH (2M), 60°CSodium carboxylate saltSolubility enhancement

Hydrolysis is pivotal for generating bioactive metabolites or improving solubility .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic substituents:

Reaction Type Catalyst Product Reference
Suzuki couplingPd(PPh₃)₄Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosAminated pyrazole analogs

These reactions are employed to introduce pharmacophores for kinase inhibition .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the presence of Fe³⁺.

  • Reduction : LiAlH₄ selectively reduces the carboxamide to a CH₂NH group without affecting the pyrazole ring.

  • Suzuki Coupling : Requires electron-withdrawing groups (e.g., fluorine) to activate the aryl halide .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide, as promising anticancer agents. The compound has shown efficacy against various cancer types due to its ability to inhibit specific kinases involved in cancer cell proliferation.

  • Case Study : A study evaluated substituted pyrazole-based kinase inhibitors and found that modifications to the pyrazole structure could enhance potency against cancer cells. The compound displayed a balanced profile with an IC50 value of 138 nM, indicating significant antitumor activity .

Antiviral Properties

Emerging research indicates that pyrazole derivatives may also possess antiviral properties. The structural features of this compound could contribute to its effectiveness against viral infections.

  • Research Insight : In a study focusing on N-Heterocycles as antiviral agents, compounds similar to this pyrazole derivative were tested for their activity against viral replication, revealing promising results that warrant further investigation .

Inhibition of Bacterial Infections

The compound has been explored for its potential in treating bacterial infections. Its mechanism involves inhibiting capsule biogenesis in bacteria, which is crucial for their virulence.

  • Application Example : Research has shown that certain pyrazole derivatives can inhibit the formation of bacterial capsules, specifically targeting strains like Methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be developed into an effective therapeutic agent against resistant bacterial strains .

Data Table: Summary of Research Findings

Application AreaActivity ObservedIC50/EC50 ValuesReference
AnticancerInhibition of kinase activity138 nM
AntiviralInhibition of viral replicationNot specified
Bacterial InfectionsInhibition of capsule formationIC50 = 4.5 μM

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the disease or condition being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Pyrazole Core

The pyrazole-3-carboxamide scaffold is shared among several compounds, but substituent variations critically influence biological activity:

Table 1: Key Structural Differences Among Pyrazole-3-Carboxamide Derivatives
Compound Name Pyrazole Substituents Carboxamide Substituent Molecular Weight Biological Activity (Reported) Reference
Target Compound 4-ethoxy, 1-(4-fluorophenyl) N-(3-methoxyphenyl)methyl 369.39 Not reported
BI80645 (Close Analog) 4-ethoxy, 1-(4-fluorophenyl) N-(2-methoxyphenyl)methyl 369.39 Research use (no specific activity)
Z899051432 (Thiazole Derivative) 1-(4-fluorophenyl) N-methyl-N-(2-methylthiazol-4-yl)methyl 331.10 CFTR modulation (potentiator/inhibitor)
(E)-5-(2-Ethoxyphenyl)-N-(4-(methylsulfonyl)but-3-en-2-yl)-1H-pyrazole-3-carboxamide (24a) 5-(2-ethoxyphenyl) N-(4-(methylsulfonyl)but-3-en-2-yl) - Chikungunya virus inhibition
LZ9 301[A] (CDK1 Inhibitor) 1-(4-fluorophenyl) [(2,6-difluorophenyl)carbonyl]amino - CDK1 inhibition
Key Observations:
  • Positional Isomerism (Methoxy Group) : BI80645, a positional isomer of the target compound with a 2-methoxybenzyl group instead of 3-methoxy, highlights the importance of substituent orientation. The 3-methoxy group may enhance binding to hydrophobic pockets or reduce steric hindrance compared to 2-methoxy .
  • Heterocyclic Modifications : Z899051432 replaces the methoxyphenyl group with a 2-methylthiazole , introducing a polarizable sulfur atom. This likely alters electronic properties and receptor interactions, as evidenced by its role in CFTR modulation .
  • Functional Group Additions : Compound 24a incorporates a methylsulfonyl-vinyl chain , enhancing electrophilicity for covalent binding to viral targets like Chikungunya P2 cysteine protease .

Implications for Drug Development

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : The 4-fluorophenyl group enhances metabolic stability and aromatic stacking interactions, a common feature in kinase inhibitors (e.g., BMS-777607) .
  • Methoxy Positioning : The 3-methoxybenzyl group may improve solubility and reduce CYP-mediated metabolism compared to 2-methoxy analogs .
  • Carboxamide Flexibility : Substituents like thiazole (Z899051432) or sulfonyl (24a) introduce steric or electronic effects, modulating target selectivity .

Biological Activity

The compound 4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22FN3O3\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}

This structure features a pyrazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that derivatives similar to This compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, demonstrating potent antimicrobial activity .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. In vitro assays demonstrated that compounds with similar structural motifs effectively inhibited cancer cell proliferation. For instance, a derivative with a comparable structure exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. In particular, studies have shown that these compounds can inhibit pro-inflammatory cytokines, such as TNF-alpha, in LPS-treated models. This suggests their potential utility in treating inflammatory diseases .

The biological activity of This compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and various kinases.
  • Biofilm Disruption : The ability to disrupt biofilm formation in bacteria contributes to their antimicrobial efficacy, as biofilms protect bacteria from conventional antibiotics .
  • Apoptosis Induction : Some derivatives induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.

Case Studies

StudyFindingsReference
Antimicrobial EvaluationCompound showed MIC values of 0.22 - 0.25 μg/mL against Staphylococcus aureus
Antitumor ActivityExhibited IC50 values in low nanomolar range against cancer cell lines
Anti-inflammatory EffectsInhibited TNF-alpha production in LPS-treated mice

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-1-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters. Key steps include:
  • Step 1 : Ethylation of the pyrazole nitrogen using ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling (Pd(PPh₃)₄ catalyst, 90–110°C) .
  • Step 3 : Carboxamide formation by reacting the pyrazole-3-carboxylic acid intermediate with 3-methoxybenzylamine using coupling agents like HATU or EDC .
    Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Yield optimization requires careful control of solvent polarity and stoichiometry .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂), fluorophenyl aromatic protons (δ ~7.1–7.4 ppm), and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O of ethoxy), and ~1510 cm⁻¹ (C-F stretching) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 369.39 (calculated for C₂₀H₂₀FN₃O₃) .
    Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What common chemical reactions does this pyrazole derivative undergo?

  • Methodological Answer : Reactivity is influenced by the ethoxy group (electron-donating) and fluorophenyl moiety (electron-withdrawing):
  • Nucleophilic substitution : The 4-fluorophenyl group can undergo substitution with amines or thiols under basic conditions .
  • Reductive amination : The benzylamine group may react with aldehydes/ketones in the presence of NaBH₃CN .
  • Hydrolysis : The ethoxy group can be hydrolyzed to a hydroxyl group using HBr/AcOH (reflux, 6–8 hours) .
    Reaction monitoring via TLC or LC-MS is critical to track intermediate formation .

Advanced Research Questions

Q. How can researchers determine the biological targets of this compound?

  • Methodological Answer : Target identification involves:
  • In vitro binding assays : Radiolabeled compound (³H or ¹⁴C) screened against receptor libraries (e.g., GPCRs, kinases) .
  • Computational docking : Molecular modeling (AutoDock Vina) using crystal structures of potential targets (e.g., COX-2, EGFR) to predict binding affinity .
  • CRISPR-Cas9 knockout : Gene-edited cell lines to validate target dependency in phenotypic assays (e.g., apoptosis, proliferation) .
    Cross-referencing with structurally similar compounds (e.g., pyrazole-based kinase inhibitors) can prioritize targets .

Q. What strategies are recommended for optimizing synthetic yield and purity?

  • Methodological Answer : Key strategies include:
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr substitutions .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve Suzuki coupling efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during carboxamide coupling .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
    Impurity profiling via LC-MS identifies byproducts (e.g., de-ethylated analogs) for targeted purification .

Q. How should contradictory data on biological activity (e.g., IC₅₀ variability) be addressed?

  • Methodological Answer : Contradictions arise from assay conditions or compound stability. Mitigation steps:
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Stability studies : Evaluate compound degradation in DMSO or culture media via LC-MS over 24–72 hours .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .
  • Structural analogs : Test derivatives (e.g., replacing 4-ethoxy with methoxy) to isolate SAR contributions .

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